

Unveiling AChE-IN-66: A Technical Guide to a Novel Nematicidal Agent

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Compound of Interest

Compound Name: AChE-IN-66

Cat. No.: B15560541

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-66 has emerged as a noteworthy compound with potent nematicidal properties, targeting the acetylcholinesterase (AChE) enzyme, a critical component of the nematode nervous system. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AChE-IN-66**, based on available scientific literature. Detailed experimental protocols and data are presented to facilitate further research and development in the fields of agriculture and parasitology.

Chemical Structure and Properties

AChE-IN-66 is a complex heterocyclic molecule. Its systematic name and key physicochemical properties are summarized below.

Property	Value
Molecular Formula	C ₁₇ H ₉ N ₃ O ₄
Molecular Weight	319.28 g/mol
IUPAC Name	2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Canonical SMILES	<chem>C1=CC(=CC=C1C2C(C(=O)OC3=C(C=CC=C3)OC2=C(C#N)N)--INVALID-LINK--[O-])</chem>
Appearance	Solid

Mechanism of Action

AChE-IN-66 functions as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By binding to the active site of AChE, the compound prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. This results in continuous stimulation of nerve fibers, causing paralysis and ultimately death in susceptible nematodes.

Biological Activity

Experimental data demonstrates the significant nematicidal activity of **AChE-IN-66** against the root-knot nematode *Meloidogyne incognita*. The compound exhibits a time-dependent lethal effect, with higher efficacy observed after prolonged exposure.

Biological Activity Data	
Target Organism	<i>Meloidogyne incognita</i>
Assay Type	Nematicidal activity
LC50 (24 h)	176 µg/mL[1]
LC50 (48 h)	29 µg/mL[1]

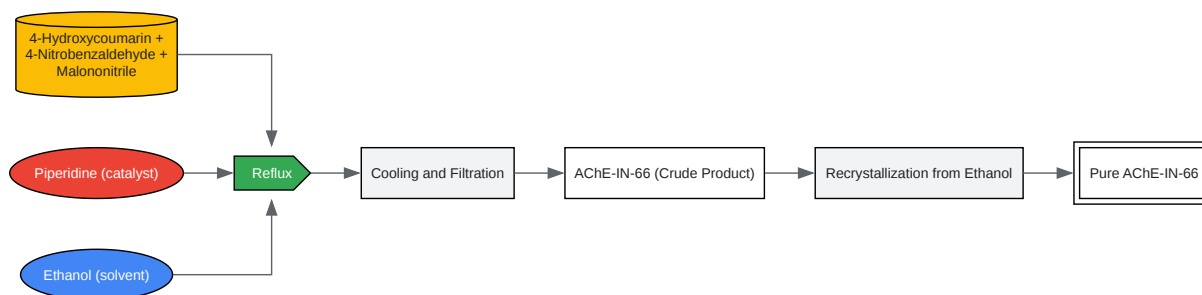
Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **AChE-IN-66**, as extrapolated from the primary literature.

Synthesis of AChE-IN-66

The synthesis of **AChE-IN-66** is achieved through a one-pot, three-component reaction.

Workflow for the Synthesis of AChE-IN-66



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Caption: One-pot synthesis of **AChE-IN-66**.

Procedure:

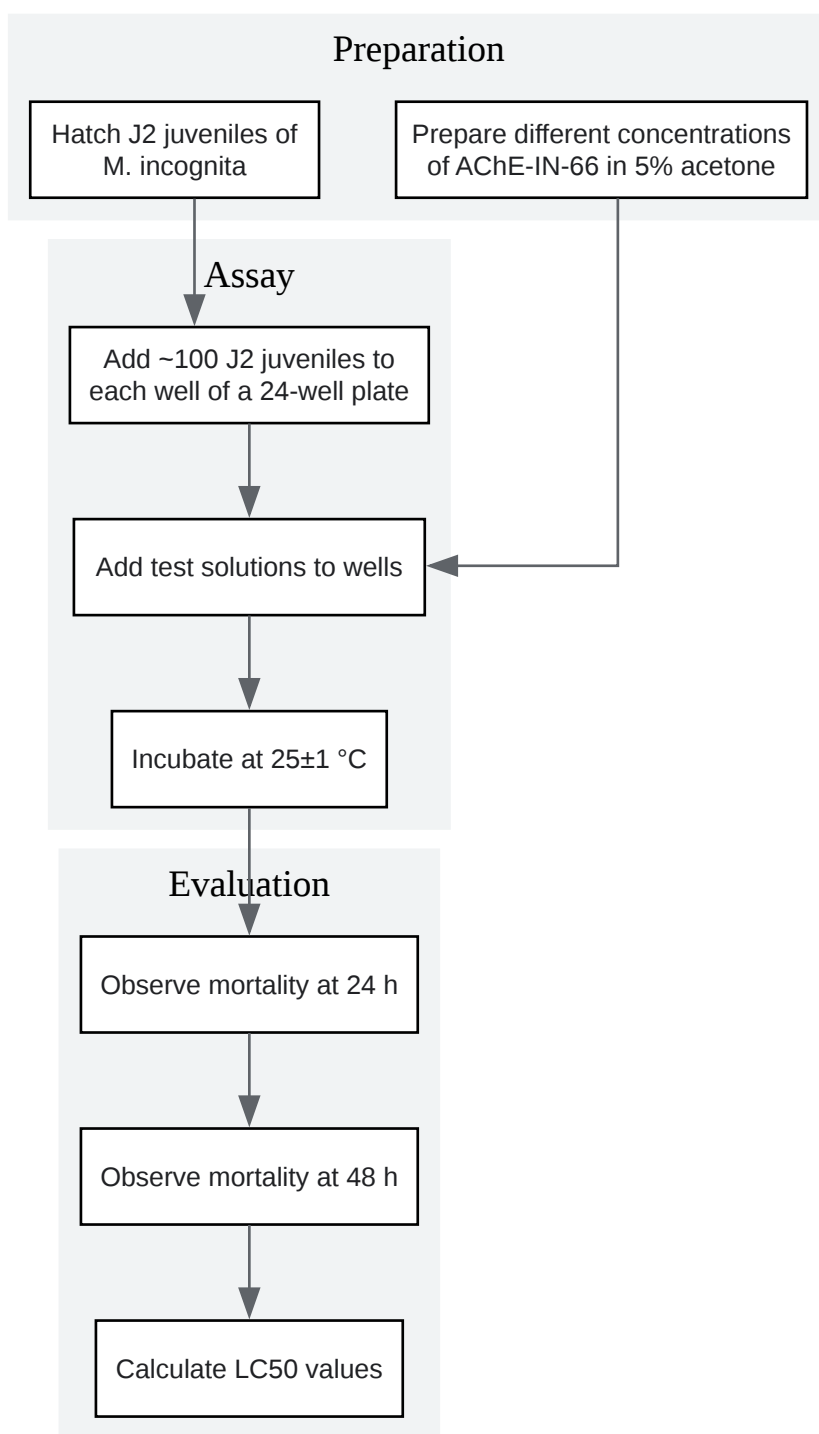
- A mixture of 4-hydroxycoumarin (1 mmol), 4-nitrobenzaldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (10 mL).
- Piperidine (0.1 mmol) is added as a catalyst.
- The reaction mixture is refluxed for a specified period with constant stirring.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
- The crude product is purified by recrystallization from ethanol to yield pure **AChE-IN-66**.

Nematicidal Activity Assay

The nematicidal activity of **AChE-IN-66** is evaluated against the second-stage juveniles (J2) of *Meloidogyne incognita*.

Workflow for Nematicidal Bioassay



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Caption: Nematicidal activity assay workflow.

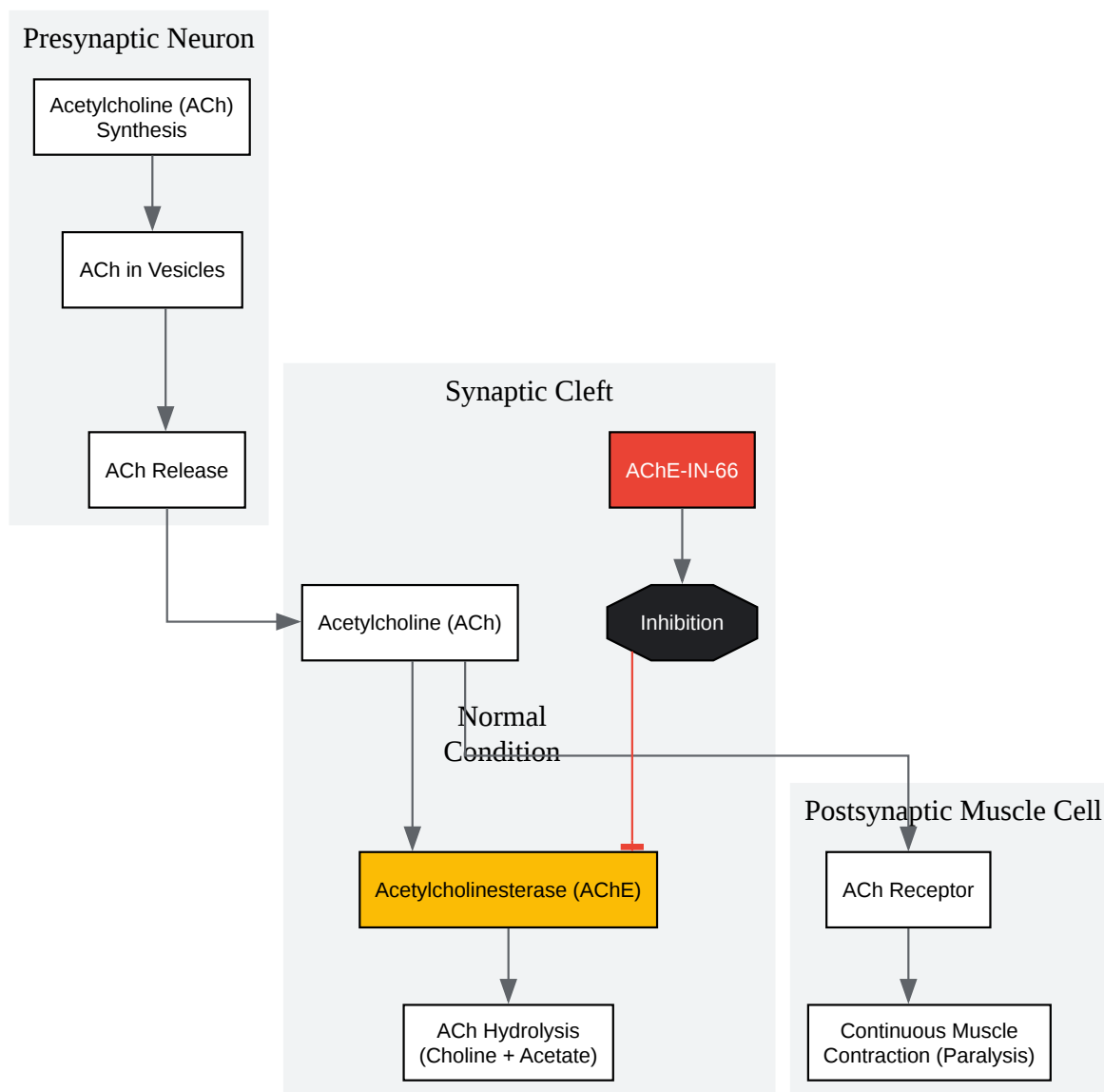
Procedure:

- Second-stage juveniles (J2) of *M. incognita* are hatched from egg masses in water.
- Stock solutions of **AChE-IN-66** are prepared in 5% acetone. A series of dilutions are made to obtain the desired test concentrations.
- Approximately 100 J2 juveniles are added to each well of a 24-well plate containing 1 mL of the test solution. A 5% acetone solution is used as a negative control.
- The plates are incubated at 25 ± 1 °C.
- Nematode mortality is observed and recorded at 24 and 48 hours post-treatment. Nematodes are considered dead if they do not move when probed with a fine needle.
- The lethal concentration 50 (LC50) values are calculated using probit analysis.

Signaling Pathway

The inhibitory action of **AChE-IN-66** on acetylcholinesterase disrupts the normal signaling pathway at the neuromuscular junction in nematodes.

Disruption of Cholinergic Synaptic Transmission by **AChE-IN-66**



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Caption: **AChE-IN-66** mode of action.

Under normal physiological conditions, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic muscle cell, leading to muscle contraction.

Acetylcholinesterase in the synaptic cleft rapidly hydrolyzes acetylcholine to terminate the signal. **AChE-IN-66** inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of the acetylcholine receptors, resulting in spastic paralysis and eventual death of the nematode.

Conclusion

AChE-IN-66 is a potent acetylcholinesterase inhibitor with significant nematicidal activity. Its straightforward synthesis and high efficacy make it a promising lead compound for the development of new nematicides for agricultural applications. Further research is warranted to explore its spectrum of activity against other plant-parasitic nematodes, its environmental fate, and its potential for commercialization. This technical guide provides a foundational resource for researchers and professionals engaged in the discovery and development of novel crop protection agents.

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References

- 1. medchemexpress.com [medchemexpress.com]
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